tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Description
tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 2-position, a methyl substituent at the 4-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronic ester) moiety at the 5-position. This compound is primarily utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronic ester functionality, which facilitates carbon-carbon bond formation in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H27BN2O4 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
tert-butyl N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-13(20-14(21)22-15(2,3)4)19-10-12(11)18-23-16(5,6)17(7,8)24-18/h9-10H,1-8H3,(H,19,20,21) |
InChI Key |
AMTIPVUAZRXZNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common synthetic route starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the desired transformations.
Chemical Reactions Analysis
tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using appropriate reducing agents.
Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Biology: The compound is utilized in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, such as enzymes, leading to inhibition or modulation of their activity . The pyridine ring and tert-butyl carbamate group contribute to the compound’s overall stability and reactivity, allowing it to effectively interact with its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Boron-Free Analogs: tert-Butyl 4-Methylpyridin-2-ylcarbamate
Key Differences :
- Lacks the boronic ester group at the 5-position.
- Retains the tert-butyl carbamate and 4-methyl substituents.
Structural Insights :
Boron-Containing Analogs
tert-Butyl (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Key Differences :
- Lacks the 4-methyl group on the pyridine ring.
NMR Data :
tert-Butyl (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate
Key Differences :
- Replaces the 4-methyl group with a trifluoromethyl (-CF₃) substituent.
Impact of Substituents :
Non-Pyridine Boronic Esters
Example : tert-Butyl (2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propyl)carbamate
Key Differences :
- Boronic ester is attached to a phenyl ring instead of pyridine.
Physicochemical and Spectroscopic Comparisons
NMR Spectroscopy
- Target Compound : Expected downfield shifts for pyridine protons adjacent to the electron-deficient boronic ester, with distinct splitting patterns due to the 4-methyl group’s steric influence.
- 4-CF₃ Analog : The -CF₃ group causes significant downfield shifts (δ > 8.5 ppm) for adjacent protons, contrasting with the methyl group’s upfield effects.
Thermal Stability
- Boronic esters generally exhibit thermal lability above 100°C. The 4-methyl group in the target compound may enhance stability compared to smaller substituents (e.g., -H) by reducing ring strain .
Biological Activity
tert-Butyl (4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C21H34BN3O4 with a molecular weight of 403.33 g/mol. Its structure features a pyridine ring substituted with a carbamate group and a dioxaborolane moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H34BN3O4 |
| Molecular Weight | 403.33 g/mol |
| CAS Number | 1073355-13-1 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the dioxaborolane and subsequent coupling reactions to attach the pyridine and carbamate functionalities. The detailed synthetic pathway is crucial for understanding how variations in synthesis can affect biological activity.
Enzyme Inhibition
Research has shown that compounds structurally related to this compound exhibit significant enzyme inhibitory properties. For instance:
- Inhibition of Phosphorylase A (PA) : Studies indicate that similar compounds can inhibit PA with IC50 values in the sub-micromolar range. The presence of specific substituents on the pyridine ring enhances binding affinity to the enzyme's active site .
Cytotoxicity and Antiproliferative Effects
Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis in cancer cells.
- Disruption of cell cycle progression.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of related dioxaborolane derivatives. The results indicated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways. The structure–activity relationship (SAR) analysis suggested that modifications on the dioxaborolane significantly influenced potency .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between carbamate derivatives and PA. The study found that specific structural features were critical for achieving high inhibitory potency. For instance, modifications at the 4-position on the pyridine ring were shown to enhance binding affinity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
